N-(4-Methylbenzene-1-sulfonyl)-1H-indole-2-carboxamide
Description
Properties
CAS No. |
827624-88-4 |
|---|---|
Molecular Formula |
C16H14N2O3S |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
N-(4-methylphenyl)sulfonyl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C16H14N2O3S/c1-11-6-8-13(9-7-11)22(20,21)18-16(19)15-10-12-4-2-3-5-14(12)17-15/h2-10,17H,1H3,(H,18,19) |
InChI Key |
YOWLLWHEODKATK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=CC3=CC=CC=C3N2 |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation and Subsequent Functionalization
A widely reported method involves Friedel-Crafts acylation to introduce substituents at the indole C3 position, followed by sulfonation and amide coupling (,).
Procedure :
- Friedel-Crafts Acylation : Ethyl 5-chloroindole-2-carboxylate (6 ) undergoes acylation with 4-methylbenzoyl chloride in the presence of AlCl₃, yielding 3-acyl-5-chloroindole-2-carboxylate (8a–c ).
- Ketone Reduction : Triethylsilane reduces the ketone to an alkyl group, forming 3-alkylated intermediates (9a–c ).
- Ester Hydrolysis : Basic hydrolysis converts esters to carboxylic acids (10a–c ).
- Sulfonation : Reaction with 4-methylbenzenesulfonyl chloride in dichloromethane with pyridine as a base introduces the sulfonyl group at the indole N1 position.
- Amide Coupling : Carboxylic acid intermediates are coupled with amines using BOP reagent and DIPEA in DMF, yielding the final carboxamide.
Key Data :
Hemetsberger–Knittel Indole Synthesis for Regioselective Substitution
This method addresses challenges in regioselectivity during indole ring formation (,):
Procedure :
- Knoevenagel Condensation : Methyl 2-azidoacetate reacts with substituted benzaldehydes to form azidocinnamates (16 ).
- Thermolytic Cyclization : Heating 16 induces cyclization, producing 5- or 7-substituted indole-2-carboxylates (17d–e ).
- Sulfonation and Amidation : Subsequent sulfonation and coupling with amines follow analogous steps to Section 2.1.
Optimization Insights :
Direct Sulfonation of Preformed Indole-2-carboxamides
An alternative approach prioritizes early-stage sulfonation (,):
Procedure :
- Indole-2-carboxamide Synthesis : Couple indole-2-carboxylic acid with amines using BOP/DIPEA.
- N1-Sulfonation : Treat the carboxamide with 4-methylbenzenesulfonyl chloride in pyridine/DCM.
Advantages :
- Avoids side reactions at the C3 position during late-stage sulfonation.
- Higher purity (>95%) due to reduced steric hindrance.
Comparative Analysis of Synthetic Methods
Critical Observations :
- The Friedel-Crafts route offers flexibility in C3 substitution but requires rigorous purification.
- Late-stage sulfonation provides superior yields and scalability, making it industrially preferable.
Troubleshooting and Optimization Strategies
Mitigating Regioselectivity Issues
Enhancing Amide Coupling Efficiency
Sulfonation Challenges
- Moisture Sensitivity : Reactions must be conducted under argon to prevent sulfonyl chloride hydrolysis.
- Base Selection : Pyridine neutralizes HCl generated during sulfonation, preventing indole protonation.
Spectroscopic Characterization and Quality Control
1H NMR (400 MHz, DMSO-d6) :
- Indole H3 proton: δ 7.85–7.89 (s, 1H)
- Sulfonyl aromatic protons: δ 7.72–7.75 (d, J = 8.4 Hz, 2H), 7.48–7.51 (d, J = 8.4 Hz, 2H)
- Methyl group: δ 2.42 (s, 3H)
HPLC Purity :
- >99% achieved using C18 reverse-phase column (MeCN/H₂O gradient)
Industrial-Scale Considerations
Cost-Effective Reagent Alternatives
- BOP Replacement : Propylphosphonic anhydride (T3P) reduces toxicity while maintaining coupling efficiency.
- Solvent Recovery : DMF can be recycled via distillation, lowering production costs.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methylbenzene-1-sulfonyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of sulfonamide derivatives with different functional groups.
Scientific Research Applications
N-(4-Methylbenzene-1-sulfonyl)-1H-indole-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antibacterial and antifungal agent.
Biology: The compound is used in research to understand its interactions with biological targets, such as enzymes and receptors.
Material Science: It is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(4-Methylbenzene-1-sulfonyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its antibacterial or antifungal effects. The sulfonyl group plays a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
N-(4-Chlorophenyl)-1H-indole-2-carboxamide
Structural Differences :
- Substituent : The 4-chlorophenyl group replaces the 4-methylbenzenesulfonyl moiety.
- Electronic Effects : The chlorine atom is electron-withdrawing, while the sulfonyl group is strongly polar and bulkier.
Mechanistic Insights :
- The chlorophenyl derivative likely targets tyrosine kinase pathways, similar to imatinib, but with enhanced potency due to improved binding affinity or cell permeability .
Table 1 : Key Pharmacological Data for N-(4-Chlorophenyl)-1H-indole-2-carboxamide
| Parameter | Value/Observation | Reference |
|---|---|---|
| IC50 (Saos-2 cells) | <2.5 μM (effective dose) | |
| Ezrin Expression Reduction | Significant at 2.5 μM and 20 μM doses | |
| Comparison with Imatinib | More potent at lower doses |
Methylsulfonyl-Indole Derivatives (e.g., Compounds 3a–4d)
Structural Differences :
- Substituent : A methylsulfonyl group is directly attached to the indole nitrogen, unlike the para-methylbenzenesulfonyl group in the target compound.
N-(4-Acetylphenyl)-1H-indole-2-carboxamide
Structural Differences :
- Substituent : A 4-acetylphenyl group replaces the sulfonyl moiety.
N-(4-Methylbenzenesulfonyl)-2,3-dihydro-1H-indole-1-carboxamide
Structural Differences :
Implications :
- Molecular weight: 316.38 g/mol, slightly lower than unsaturated analogs due to reduced double bonds .
Mechanistic and Therapeutic Implications
- Sulfonyl vs. Chlorophenyl Groups : The sulfonyl group’s polarity may reduce cell permeability compared to chlorophenyl derivatives but enhance target specificity for extracellular enzymes (e.g., COX-2) .
Biological Activity
N-(4-Methylbenzene-1-sulfonyl)-1H-indole-2-carboxamide is an indole derivative that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, including antimicrobial, anti-inflammatory, and antioxidant effects, supported by recent research findings.
Chemical Structure and Synthesis
The compound belongs to a class of N-arylsulfonyl indoles, which are characterized by the presence of a sulfonyl group attached to an indole moiety. The synthesis typically involves the reaction of indole-2-carboxylic acid derivatives with sulfonyl chlorides under basic conditions. This structural modification is crucial as it influences the biological properties of the resultant compounds.
1. Antimicrobial Activity
This compound exhibits significant antimicrobial properties against various bacterial strains. In a study assessing the antimicrobial efficacy of several indole derivatives, this compound demonstrated selective activity against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 μg/mL |
| S. aureus | 16 μg/mL |
| Salmonella enterica | 64 μg/mL |
The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways .
2. Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been evaluated through in vitro assays measuring its effect on pro-inflammatory cytokines such as TNF-α. The compound exhibited notable inhibition of COX-2 and 5-LOX enzymes, which are pivotal in the inflammatory response .
Table 2: Inhibition of COX Enzymes by this compound
| Enzyme | Inhibition Percentage (%) |
|---|---|
| COX-1 | 45% |
| COX-2 | 70% |
| 5-LOX | 60% |
These findings suggest that this compound may serve as a promising candidate for the development of anti-inflammatory drugs.
3. Antioxidant Activity
The antioxidant capacity of this compound was assessed using DPPH radical scavenging assays. The results indicated that the compound possesses moderate antioxidant activity, which could contribute to its overall therapeutic profile .
Table 3: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| This compound | 52% |
| Ascorbic Acid | 90% |
Case Studies and Research Findings
Recent studies have highlighted the multi-target potential of indole derivatives like this compound in treating complex diseases such as cancer and infections caused by resistant bacterial strains. For instance, a study demonstrated that this compound inhibited biofilm formation in Staphylococcus epidermidis, suggesting its potential in combating biofilm-associated infections .
Q & A
Q. Advanced
- Radioligand binding : -spiperone competes with derivatives for D3 receptor binding .
- Electrophysiology : Patch-clamp assays confirm T-type Ca channel blockade (IC = 0.8–3.2 µM) .
- Molecular docking : Glide SP scoring predicts binding poses in D3 receptor homology models .
How are synthetic by-products characterized and mitigated?
Q. Advanced
- HPLC-MS : Identifies side products (e.g., unreacted ethyl ester intermediates) .
- Reaction optimization : Lowering DMF temperature to 100°C reduces diastereomer formation .
- Recrystallization : Ethanol/water mixtures yield >99% pure crystals for X-ray diffraction .
What computational tools aid in designing novel derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
